Uroporphyrin I

Catalog No.
S573538
CAS No.
607-14-7
M.F
C40H38N4O16
M. Wt
830.7 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Uroporphyrin I

CAS Number

607-14-7

Product Name

Uroporphyrin I

IUPAC Name

3-[7,12,17-tris(2-carboxyethyl)-3,8,13,18-tetrakis(carboxymethyl)-21,24-dihydroporphyrin-2-yl]propanoic acid

Molecular Formula

C40H38N4O16

Molecular Weight

830.7 g/mol

InChI

InChI=1S/C40H38N4O16/c45-33(46)5-1-17-21(9-37(53)54)29-14-26-19(3-7-35(49)50)23(11-39(57)58)31(43-26)16-28-20(4-8-36(51)52)24(12-40(59)60)32(44-28)15-27-18(2-6-34(47)48)22(10-38(55)56)30(42-27)13-25(17)41-29/h13-16,41-42H,1-12H2,(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60)

InChI Key

MOTVYDVWODTRDF-UHFFFAOYSA-N

SMILES

C1=C2C(=C(C(=CC3=NC(=CC4=NC(=CC5=C(C(=C1N5)CC(=O)O)CCC(=O)O)C(=C4CCC(=O)O)CC(=O)O)C(=C3CCC(=O)O)CC(=O)O)N2)CC(=O)O)CCC(=O)O

Synonyms

2,7,12,17-porphinetetrapropionic acid, uroporphyrin I, uroporphyrin I, dihydrochloride

Canonical SMILES

C1=C2C(=C(C(=CC3=NC(=CC4=NC(=CC5=C(C(=C1N5)CC(=O)O)CCC(=O)O)C(=C4CCC(=O)O)CC(=O)O)C(=C3CCC(=O)O)CC(=O)O)N2)CC(=O)O)CCC(=O)O

Description

Uroporphyrin I is a uroporphyrin. It has a role as a human metabolite.

Uroporphyrin I is a type of porphyrin, a class of organic compounds characterized by their large, cyclic structures containing four nitrogen-containing pyrrole rings. Uroporphyrin I is produced through the oxidation of uroporphyrinogen I, which occurs via nonenzymatic cyclization of hydroxymethylbilane. This compound features eight carboxylic acid side chains—four acetic acid and four propionic acid groups—attached to its pyrrole rings, which contribute to its solubility and reactivity in biological systems . Uroporphyrin I is notable for its role in various metabolic pathways and its potential toxicological effects.

  • Formation: It is formed from uroporphyrinogen I through autooxidation or via decarboxylation of its corresponding coproporphyrinogen .
  • Phototoxicity: Under light exposure, uroporphyrin I can act as a phototoxin, leading to cellular damage by generating reactive oxygen species .
  • Biochemical Interactions: It can inhibit enzymes such as delta-aminolevulinic acid dehydratase and porphobilinogenase, affecting heme biosynthesis pathways .

Uroporphyrin I exhibits various biological activities:

  • Toxicity: Excessive accumulation of uroporphyrin I is associated with congenital erythropoietic porphyria, where it can cause skin lesions and photosensitivity due to its phototoxic properties .
  • Collagen Stimulation: Research indicates that uroporphyrin I stimulates collagen biosynthesis in human skin fibroblasts, suggesting potential applications in dermatological therapies .
  • Neurotoxicity: It has been identified as a neurotoxin capable of damaging nerve tissues under certain conditions .

The synthesis of uroporphyrin I can be achieved through several methods:

  • Biochemical Pathways: The natural biosynthesis involves the condensation of two molecules of 5-aminolevulinic acid to form porphobilinogen, which subsequently undergoes several enzymatic transformations to yield uroporphyrinogen I and eventually uroporphyrin I .
  • Chemical Synthesis: Laboratory syntheses have been reported, including oxidative methods that involve the reaction of δ-aminolevulinic acid under controlled conditions to produce uroporphyrin in yields up to 10% .

Uroporphyrin I has several applications across different fields:

  • Medical Research: Its role in porphyrias makes it significant for understanding metabolic disorders related to heme synthesis.
  • Dermatology: Due to its collagen-stimulating properties, it may be explored for therapeutic uses in skin regeneration and repair .
  • Photodynamic Therapy: Its phototoxicity can be harnessed in cancer treatment strategies where light activation leads to selective destruction of malignant cells.

Studies have highlighted various interactions involving uroporphyrin I:

  • Enzyme Inhibition: Uroporphyrin I has been shown to inhibit key enzymes in the heme biosynthetic pathway, which can lead to disruptions in normal cellular functions and contribute to disease states .
  • Metal Complexation: Uroporphyrin I can form complexes with metal ions, which alters its reactivity and may be utilized in developing new materials or therapeutic agents .

Similar Compounds

Uroporphyrin I shares structural similarities with other porphyrins and related compounds. Here are some notable comparisons:

CompoundStructure SimilaritiesUnique Characteristics
Uroporphyrin IIISimilar core structureMore common isomer; less toxic
CoproporphyrinSimilar ring structureFewer carboxylic acid groups
Protoporphyrin IXSimilar pyrrole ringsCentral metal ion (iron) for heme
HemeContains iron; derived from protoporphyrinsEssential for oxygen transport

Uroporphyrin I is unique due to its specific arrangement of side chains and the resulting biological activities, particularly its role in various porphyrias and potential applications in therapeutic contexts.

Enzymatic Synthesis via Uroporphyrinogen I Synthase

Uroporphyrinogen I synthase, also known as porphobilinogen deaminase or hydroxymethylbilane synthase, plays a crucial role in the third step of the heme biosynthetic pathway [13]. This enzyme catalyzes the head-to-tail condensation of four porphobilinogen molecules into the linear hydroxymethylbilane while releasing four ammonia molecules [13]. The enzyme has a molecular weight of 40-42 kilodaltons and consists of three distinct domains with a highly conserved structure across organisms [13].

The structural organization of uroporphyrinogen I synthase reveals domains 1 and 2 as structurally similar, each containing five beta-sheets and three alpha helices in humans [13]. Domain 3 is positioned between the other two domains and exhibits a flattened beta-sheet geometry [13]. A critical feature of this enzyme is the presence of a dipyrrole cofactor, consisting of two condensed porphobilinogen molecules, which is covalently attached to domain 3 and extends into the active site located in the cleft between domains 1 and 2 [13].

The reaction mechanism involves an initial elimination of ammonia from porphobilinogen, generating a carbocation intermediate [13]. This intermediate is subsequently attacked by the dipyrrole cofactor of porphobilinogen deaminase, ultimately yielding a trimer covalently bound to the enzyme after proton loss [13]. The enzyme typically exists in dimer units within the cytoplasm of cells [13].

Research findings demonstrate significant variations in uroporphyrinogen I synthase activity across different populations and disease states. In normal erythrocytes, the enzyme activity exhibits a three-fold range with a mean maximum velocity of 35.7 ± 8.4 nanomoles of uroporphyrinogen I formed per milliliter of erythrocytes per hour at 37 degrees Celsius [12] [16]. The Michaelis constant for the erythrocyte enzyme in normal individuals is 12.3 ± 3.9 micromolar [12] [16].

ParameterNormal PopulationAcute Intermittent Porphyria
Activity (nmol/ml/hr)35.7 ± 8.418.0 ± 5.0
Km (µM)12.3 ± 3.96.2 ± 3.9
Enzyme LevelNormal50% reduction

Spontaneous Cyclization of Hydroxymethylbilane

Hydroxymethylbilane, also known as preuroporphyrinogen, represents a critical branch point in porphyrin biosynthesis [17]. This linear tetrapyrrole compound contains four pyrrole rings interconnected by methylene bridges, with the chain beginning with a hydroxymethyl group and ending with a hydrogen atom [17]. Each pyrrole cycle connects to an acetic acid group and a propionic acid group in sequential order [17].

Under normal physiological conditions, the enzyme uroporphyrinogen III synthase rapidly converts hydroxymethylbilane to the cyclic uroporphyrinogen III through a controlled cyclization reaction [17] [33]. This enzymatic process results in the physiologically useful uroporphyrinogen III with the substituent arrangement of acetic acid-propionic acid-acetic acid-propionic acid-acetic acid-propionic acid-propionic acid-acetic acid [33].

However, in the absence of uroporphyrinogen III synthase or when the enzyme exhibits reduced activity, hydroxymethylbilane undergoes spontaneous cyclization to form uroporphyrinogen I [2] [17]. This non-enzymatic cyclization process occurs through a different mechanism that results in an alternative arrangement of side chains [2]. The spontaneous cyclization produces the isomer I form with the sequence acetic acid-propionic acid-acetic acid-propionic acid-acetic acid-propionic acid-acetic acid-propionic acid, representing a symmetrical arrangement compared to the asymmetrical pattern of the physiological isomer III [2].

The difference between enzymatic and spontaneous cyclization lies in the spatial arrangement of the four carboxyethyl groups and four carboxymethyl groups [2]. The non-enzymatic conversion to uroporphyrinogen I results in the sequence acetic acid-propionic acid-acetic acid-propionic acid-acetic acid-propionic acid-acetic acid-propionic acid, whereas the enzymatic conversion into uroporphyrinogen III leads to reversal of one acetic acid-propionic acid group, hence an acetic acid-propionic acid-acetic acid-propionic acid-acetic acid-propionic acid-propionic acid-acetic acid arrangement [2].

Decarboxylation Mechanisms to Coproporphyrinogen I

The conversion of uroporphyrinogen I to coproporphyrinogen I occurs through the action of uroporphyrinogen III decarboxylase, the same enzyme responsible for processing the physiological isomer III [2] [14]. This homodimeric enzyme catalyzes the fifth step in heme biosynthesis and exhibits the remarkable ability to function on both isomers despite their structural differences [14] [30].

Uroporphyrinogen III decarboxylase operates through an unusual mechanism that performs decarboxylations without the intervention of cofactors, unlike the vast majority of decarboxylases [14]. The enzyme catalyzes the elimination of carboxyl groups from the four acetate side chains of uroporphyrinogen I, yielding coproporphyrinogen I plus four molecules of carbon dioxide [14] [26]. This reaction represents the conversion of the four carboxymethyl side chains to methyl groups [26].

Research has revealed that the enzyme mechanism proceeds through substrate protonation by an arginine residue [14]. At low substrate concentrations, the reaction follows an ordered route with sequential removal of carbon dioxide from specific rings, whereas at higher substrate-to-enzyme ratios, a random route becomes operative [14]. The catalytic proficiency of this enzyme represents one of the largest known, with a rate acceleration of 6 × 10²⁴ M⁻¹ relative to the uncatalyzed rate [14].

The crystal structure of human uroporphyrinogen decarboxylase reveals a 40.8 kilodalton protein comprised of a single domain containing a beta/alpha barrel with a deep active site cleft formed by loops at the carbon-terminal ends of the barrel strands [30]. Many conserved residues cluster at this cleft, including the invariant side chains of arginine-37, arginine-41, and histidine-339, which function in substrate binding, and aspartic acid-86, tyrosine-164, and serine-219, which participate in binding or catalysis [30].

Unlike uroporphyrinogen III and its subsequent conversion to coproporphyrinogen III, which continues through the physiological heme biosynthesis pathway, coproporphyrinogen I represents a cytotoxic dead-end product [26] [27]. The compound cannot be further processed by the body and accumulates, leading to pathological consequences [26]. This accumulation occurs because coproporphyrinogen I, while structurally similar to the physiological isomer III, cannot serve as a substrate for subsequent enzymes in the heme biosynthesis pathway [26].

CompoundMolecular FormulaFormation MechanismBiological Fate
Uroporphyrinogen IC₄₀H₄₄N₄O₁₆Spontaneous cyclizationDead-end product
Coproporphyrinogen IC₃₆H₄₄N₄O₈UROD decarboxylationCytotoxic accumulation
Uroporphyrin IC₄₀H₃₈N₄O₁₆Oxidation of Uroporphyrinogen IUrinary excretion

Pathway Dysregulation in Hereditary Porphyrias

Hereditary porphyrias represent a group of inherited disorders resulting from enzyme defects in the heme biosynthetic pathway, with several conditions directly involving uroporphyrin I accumulation [18] [19]. These disorders demonstrate how pathway dysregulation leads to the overproduction and accumulation of uroporphyrin I and related compounds.

Congenital erythropoietic porphyria represents the most severe condition associated with uroporphyrin I accumulation [18] [19]. This extremely rare autosomal recessive disorder results from deficient function of uroporphyrinogen III synthase, the fourth enzyme in the heme biosynthetic pathway [18] [19]. The enzyme deficiency stems from mutations in the UROS gene, with over 35 mutations identified, including the most common cysteine-73-arginine mutation found in approximately one-third of all cases [38].

Research demonstrates that uroporphyrinogen III synthase activity in hemolysates from congenital erythropoietic porphyria patients is markedly lower than control samples [32] [34]. This deficiency is not due to the presence of free inhibitors or competing enzymatic activity, as hemolysates from porphyric subjects do not interfere with cosynthase activity from normal subjects [32] [34]. The partial deficiency of cosynthase in congenital erythropoietic porphyria corresponds to findings in clinically similar erythropoietic porphyria of cattle and explains the overproduction of uroporphyrin I in the human disease [32] [34].

The molecular basis of uroporphyrinogen III synthase impairment reveals that most disease-causing mutations affect enzyme folding and stability [35]. Computational and biophysical analysis demonstrates that thermodynamic instability and premature protein degradation represent major mechanisms accounting for enzymatic deficiency associated with twenty uroporphyrinogen III synthase mutants in human cells [35]. The severity degree correlates with cellular protein instability, and destabilizing mutations cluster within three types of mechanisms according to side chain rearrangements or contact alterations within the pathogenic enzyme [35].

Acute intermittent porphyria presents another hereditary condition involving uroporphyrin I pathway dysregulation [11] [24]. This disorder results from approximately 50% reduction in uroporphyrinogen I synthase activity in liver, erythrocytes, and cultured skin fibroblasts [11]. Studies using lymphocytes treated with mitogens or infected with Epstein-Barr virus demonstrate that both treatments induce uroporphyrinogen I synthase synthesis in lymphocytes, but the induction in acute intermittent porphyria lymphocytes reaches only 50% compared to normal lymphocytes [11].

Porphyria cutanea tarda involves dysfunction of uroporphyrinogen III decarboxylase, leading to accumulation of both uroporphyrin I and uroporphyrin III [23]. This condition results from deficiency of the enzyme used in heme production and can be familial, non-familial, or acquired [23]. The disorder demonstrates how decarboxylase deficiency affects processing of both physiological and non-physiological porphyrin isomers.

Clinical manifestations of these hereditary porphyrias directly correlate with uroporphyrin I accumulation patterns. In congenital erythropoietic porphyria, massive accumulation of isomeric type I porphyrins occurs in bone marrow, leading to extremely severe, mutilating cutaneous photosensitivity [20]. Patients present with rapidly-erosive bullous skin lesions on photoexposed surfaces, which progress to mutilating lesions and disabling retractive scars [20]. Urine appears pink to dark red due to porphyrin excretion, and significant splenomegaly may develop linked to hemolytic anemia [20].

Research findings on porphyrin excretion patterns reveal distinct profiles associated with different hereditary porphyrias [39] [40]. In healthy neonates, urinary total porphyrin exhibits a median value of 331.50 nanomoles per liter, with uroporphyrin representing 16.64% and coproporphyrin 81.98% of total porphyrin, with isomer I predominant in both cases [39]. During severe attacks of hereditary coproporphyria, uroporphyrin shows 46-fold increases compared to 8-fold increases during mild attacks [22].

Porphyria TypeEnzyme DefectUroporphyrin I StatusClinical Severity
Congenital ErythropoieticUROS deficiencyMassively elevatedMost severe
Acute IntermittentHMBS reductionElevated during attacksSevere acute episodes
Porphyria Cutanea TardaUROD deficiencyModerately elevatedChronic cutaneous
Hereditary CoproporphyriaCPOX deficiencyVariable elevationModerate to severe

XLogP3

-1

UNII

7GCA4YUE1K

Related CAS

68929-06-6 (di-hydrochloride)

Dates

Modify: 2024-02-18

Explore Compound Types